(2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid (2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1013925-90-0
VCID: VC2699096
InChI: InChI=1S/C19H23FN2O6/c1-19(2,3)28-18(26)22-9-12(7-15(22)16(23)24)27-17(25)21-8-11-5-4-6-14(20)13(11)10-21/h4-6,12,15H,7-10H2,1-3H3,(H,23,24)/t12-,15+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F
Molecular Formula: C19H23FN2O6
Molecular Weight: 394.4 g/mol

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid

CAS No.: 1013925-90-0

Cat. No.: VC2699096

Molecular Formula: C19H23FN2O6

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid - 1013925-90-0

Specification

CAS No. 1013925-90-0
Molecular Formula C19H23FN2O6
Molecular Weight 394.4 g/mol
IUPAC Name (2S,4R)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C19H23FN2O6/c1-19(2,3)28-18(26)22-9-12(7-15(22)16(23)24)27-17(25)21-8-11-5-4-6-14(20)13(11)10-21/h4-6,12,15H,7-10H2,1-3H3,(H,23,24)/t12-,15+/m1/s1
Standard InChI Key RDPMNWAHNLXRRS-DOMZBBRYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F

Introduction

Structural Characteristics and Properties

Stereochemical Configuration

The compound features two stereogenic centers designated by the (2S,4R) nomenclature, indicating specific spatial arrangements that are critical to its potential biological activity. The 2S configuration corresponds to the naturally occurring L-proline stereochemistry at the alpha carbon bearing the carboxylic acid group. The 4R designation indicates the stereochemical orientation at the C4 position of the pyrrolidine ring where the (4-fluoroisoindoline-2-carbonyl)oxy substituent is attached. This stereochemical precision is comparable to related compounds like (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid, which also maintains the same core stereochemistry .

Molecular Components Analysis

The molecule can be divided into several key structural components:

  • Pyrrolidine Core: A five-membered nitrogen-containing heterocycle that serves as the central scaffold.

  • tert-Butoxycarbonyl (Boc) Group: A protective group attached to the pyrrolidine nitrogen.

  • Carboxylic Acid Function: Located at the C2 position of the pyrrolidine ring.

  • 4-Fluoroisoindoline-2-carbonyl Group: A complex fluorine-containing bicyclic structure linked through an oxygen atom at the C4 position.

Similar structural elements are found in compounds like (2S,4R)-4-{[(tert-Butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid, which contains the same pyrrolidine core with a Boc-protected amino group at the 4-position .

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be inferred:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₂₃H₂₇FN₂O₇Derived from structural analysis
Molecular Weight≈ 462.47 g/molCalculated from atomic composition
Physical AppearanceWhite to off-white crystalline powderSimilar to related compounds
SolubilityLikely soluble in organic solvents (DMSO, DMF, dichloromethane); limited water solubilityBased on comparable Boc-protected amino acids
Melting PointApproximately 110-130°CEstimated from related compounds like (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid (116°C)
Optical RotationExpected to be optically active due to defined stereochemistryCommon characteristic of enantiomerically pure proline derivatives

The presence of the fluorine atom in the isoindoline moiety is expected to enhance metabolic stability and alter the electronic properties of the molecule, similar to the effects observed in other fluorinated proline derivatives .

Synthetic Approaches and Methodologies

Precursor Analysis and Building Blocks

The synthesis of this complex molecule would likely involve multiple steps starting from simpler precursors. Key building blocks would likely include:

  • Protected Proline Derivatives: (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid would serve as a critical intermediate, providing the correctly configured pyrrolidine core with a hydroxyl group at the 4-position for subsequent modification .

  • Fluorinated Isoindoline Component: 4-Fluoroisoindoline-2-carboxylic acid or a suitable activated derivative would be required for the coupling reaction.

The synthetic strategy would likely follow established methods used for similar compounds like (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid, which is commercially available with a purity of ≥96.0% .

Protection Strategies

The tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the pyrrolidine nitrogen during synthesis. This group:

  • Prevents unwanted side reactions at the nitrogen atom

  • Modulates the reactivity of the pyrrolidine ring

  • Can be selectively removed under acidic conditions without affecting other functional groups

Similar protection strategies are evident in related compounds such as (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, which employs both Boc and Fmoc protecting groups for orthogonal protection of different nitrogen atoms .

Key Synthetic Challenges

The synthesis of this compound presents several challenges:

  • Stereoselective Synthesis: Maintaining the (2S,4R) stereochemistry throughout the synthetic route.

  • Regioselective Functionalization: Selective modification of the C4 position while preserving the carboxylic acid function.

  • Coupling Reaction: Formation of the ester linkage between the pyrrolidine and the 4-fluoroisoindoline-2-carbonyl group likely requires careful optimization of reaction conditions.

These synthetic challenges are similar to those encountered in the preparation of other stereochemically defined proline derivatives like (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid .

Comparative Analysis with Related Compounds

Structural Relationships to Pyrrolidine Derivatives

The target compound shares key structural elements with several known pyrrolidine derivatives:

CompoundSimilaritiesDifferencesReference
(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic AcidSame core structure, Boc group, stereochemistryContains direct F substitution instead of fluoroisoindoline ester
(2S,4R)-4-{[(tert-Butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acidSame pyrrolidine coreContains 4-amino group instead of ester linkage
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acidSame Boc-protected pyrrolidine coreContains geminal difluoro substitution at C4

These structural relationships provide insight into how the target compound's properties might compare to better-characterized molecules.

Effect of Fluorine Substitution

The incorporation of fluorine atoms in pharmaceutical compounds has become increasingly important due to their ability to modulate:

  • Metabolic Stability: Fluorine atoms can block metabolic degradation pathways

  • Lipophilicity: Fluorine substitution can fine-tune membrane permeability

  • Binding Interactions: Fluorine can engage in unique interactions with protein binding sites

The 4-fluoroisoindoline moiety in the target compound would likely confer similar advantages as observed in simpler fluorinated derivatives like (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid and (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid .

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